

(R)-4-Benzylloxazolidine-2-thione: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Benzylloxazolidine-2-thione

Cat. No.: B065000

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **(R)-4-Benzylloxazolidine-2-thione**, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identifiers, experimental protocols for its synthesis and application, and a visual representation of its role in directing stereoselective transformations.

Core Compound Identifiers

(R)-4-Benzylloxazolidine-2-thione is a heterocyclic compound widely employed to introduce chirality in the synthesis of complex organic molecules. Its unique rigid structure, conferred by the oxazolidine-2-thione core and the stereodirecting benzyl group, makes it an invaluable tool for achieving high levels of enantioselectivity.

Identifier	Value
CAS Number	190970-58-2
Molecular Formula	C ₁₀ H ₁₁ NOS
Molecular Weight	193.27 g/mol
IUPAC Name	(4R)-4-benzyl-1,3-oxazolidine-2-thione
SMILES	S=C1N--INVALID-LINK--Cc2ccccc2
InChI Key	WJSUXYCBZFLXIK-SECBINFHSA-N
Appearance	Typically a light yellow to yellow solid

Synthesis Protocol

The synthesis of **(R)-4-Benzyl-1,3-oxazolidine-2-thione** is commonly achieved through the reaction of the corresponding chiral amino alcohol, (R)-phenylalaninol, with a thiocarbonylating agent such as carbon disulfide or thiophosgene. Below is a representative experimental protocol.

Materials:

- (R)-2-amino-3-phenyl-1-propanol ((R)-phenylalaninol)
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH) or a suitable base
- Solvent (e.g., ethanol, water, or a biphasic mixture)
- Hydrochloric acid (HCl) for workup
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate for drying

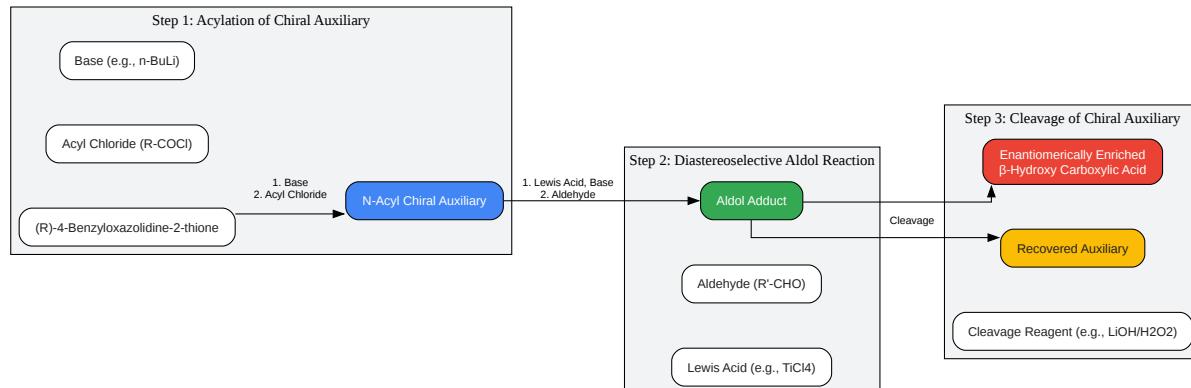
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-phenylalaninol in a suitable solvent.
- Add a base, such as potassium hydroxide, to the solution.
- Cool the mixture in an ice bath and slowly add carbon disulfide. The reaction is typically exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
- Collect the crude product by filtration and wash with water.
- For purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **(R)-4-Benzylloxazolidine-2-thione**.

Application in Asymmetric Synthesis: A Workflow Example

(R)-4-Benzylloxazolidine-2-thione serves as a powerful chiral auxiliary in a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. The auxiliary is first acylated to form an N-acyl derivative, which then undergoes a diastereoselective reaction with an electrophile. The chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched product and can often be recovered for reuse.

The following diagram illustrates a generalized workflow for an asymmetric aldol reaction employing this chiral auxiliary.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for an asymmetric aldol reaction.

Experimental Protocol for Asymmetric Aldol Reaction:

1. N-Acylation of (R)-4-Benzylloxazolidine-2-thione:

- Dissolve **(R)-4-Benzylloxazolidine-2-thione** in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
- Add a strong base, such as n-butyllithium (n-BuLi), dropwise and stir for 30 minutes.
- Slowly add the desired acyl chloride (e.g., propionyl chloride) and continue stirring at -78 °C for one hour, then allow the reaction to warm to room temperature.

- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

2. Diastereoselective Aldol Reaction:

- Dissolve the N-acyl chiral auxiliary in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere and cool to 0 °C.
- Add a Lewis acid, such as titanium tetrachloride (TiCl₄), followed by a hindered base like diisopropylethylamine (DIPEA).
- After stirring, cool the mixture to -78 °C and add the aldehyde.
- Stir at -78 °C for several hours, monitoring the reaction by TLC.
- Quench the reaction with a suitable buffer or aqueous solution.
- Extract the aldol adduct, dry the organic phase, and purify as needed.

3. Cleavage of the Chiral Auxiliary:

- Dissolve the aldol adduct in a mixture of THF and water.
- Cool to 0 °C and add hydrogen peroxide followed by an aqueous solution of lithium hydroxide.
- Stir until the reaction is complete.
- Separate the desired product (the β-hydroxy acid) from the recovered chiral auxiliary through extraction and/or chromatography.

This technical guide serves as a foundational resource for the application of **(R)-4-Benzylloxazolidine-2-thione** in asymmetric synthesis. The provided protocols and workflow are intended to be representative, and optimization may be necessary for specific substrates and reaction conditions.

- To cite this document: BenchChem. [(R)-4-Benzylloxazolidine-2-thione: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b065000#r-4-benzylloxazolidine-2-thione-cas-number-and-identifiers\]](https://www.benchchem.com/product/b065000#r-4-benzylloxazolidine-2-thione-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com